4-Bromo-1,1-dimethylcyclohexane
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Overview
Description
4-Bromo-1,1-dimethylcyclohexane: is an organic compound with the molecular formula C8H15Br. It is a brominated derivative of cyclohexane, where the bromine atom is attached to the fourth carbon of the cyclohexane ring, and two methyl groups are attached to the first carbon. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,1-dimethylcyclohexane can be synthesized through various methods. One common method involves the bromination of 1,1-dimethylcyclohexane using bromine (Br2) in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclohexane derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) can help in dissolving the reactants and controlling the reaction temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong base conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry: 4-Bromo-1,1-dimethylcyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also be used in the development of new drugs or as a reference compound in analytical studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-dimethylcyclohexane in chemical reactions typically involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates can then undergo various transformations depending on the reaction conditions and the presence of other reagents .
Molecular Targets and Pathways: In biological systems, brominated compounds like this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
4-Chloro-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1,1-dimethylcyclohexane: Similar structure but with an iodine atom instead of bromine.
1,1-Dimethylcyclohexane: Lacks the halogen substituent, making it less reactive in certain types of reactions
Uniqueness: 4-Bromo-1,1-dimethylcyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. Bromine is more reactive than chlorine but less reactive than iodine, making this compound versatile for various synthetic applications .
Properties
IUPAC Name |
4-bromo-1,1-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)5-3-7(9)4-6-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCEHVBRSAZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-97-5 |
Source
|
Record name | 4-bromo-1,1-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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